Apoptotic agent-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoptotic agent-2 is a compound known for its ability to induce apoptosis, a form of programmed cell death Apoptosis is a crucial process in maintaining the balance between cell proliferation and cell death, ensuring the removal of damaged or unnecessary cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apoptotic agent-2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Apoptotic agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that may have different biological activities and properties.
Scientific Research Applications
Apoptotic agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inducing apoptosis in different cell types, including cancer cells.
Medicine: Investigated for its potential use in cancer therapy, where it can selectively induce apoptosis in cancer cells while sparing healthy cells.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the production of research reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of Apoptotic agent-2 involves the activation of specific molecular pathways that lead to apoptosis. This includes the activation of pro-apoptotic proteins such as Bax and Bak, which promote the release of cytochrome c from the mitochondria. This release triggers the activation of caspases, a family of proteases that execute the apoptotic process by cleaving various cellular components. The compound may also interact with death receptors on the cell surface, further promoting apoptosis through extrinsic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Apoptotic agent-2 include:
Curcumin: A natural compound with pro-apoptotic properties, known for its anti-inflammatory and anticancer activities.
Resveratrol: A natural polyphenol that induces apoptosis in cancer cells and has antioxidant properties.
Quercetin: A flavonoid with pro-apoptotic effects, studied for its potential in cancer therapy.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in cancer cells. Unlike some other compounds, it may have fewer side effects and a higher specificity for targeting cancer cells, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C25H16ClN7S |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(10H-indeno[2,3-b]quinoxalin-11-yldiazenyl)-4-methyl-1,3-thiazol-5-yl]diazene |
InChI |
InChI=1S/C25H16ClN7S/c1-14-24(32-30-16-12-10-15(26)11-13-16)34-25(27-14)33-31-22-18-7-3-2-6-17(18)21-23(22)29-20-9-5-4-8-19(20)28-21/h2-13,29H,1H3 |
InChI Key |
AATZRHWKLUHUJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52)N=NC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.